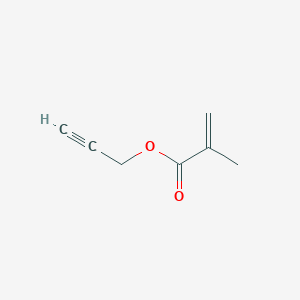
Propargylmethacrylat
Übersicht
Beschreibung
Introduction Propargyl methacrylate is a unique monomer known for its acetylene functionality, which allows for versatile chemical reactions and applications in polymer science.
Synthesis Analysis
- Propargyl methacrylate can be synthesized via various methods. Quemener et al. (2008) describe the polymerization of propargyl methacrylate using the reversible addition fragmentation chain transfer (RAFT) process, where each repeated unit is decorated with an acetylene functionality (Quemener et al., 2008).
- Ghasdian et al. (2014) discuss the successful homo- and co-polymerization of propargyl methacrylate using group transfer polymerization (GTP), performed without the need to protect the acetylenic group (Ghasdian, Ward, & Georgiou, 2014).
Molecular Structure Analysis
- The molecular structure of propargyl methacrylate includes an acetylene group, which is a critical feature for its reactivity and applications in polymer chemistry. This acetylene functionality can be involved in various chemical reactions, such as click chemistry.
Chemical Reactions and Properties
- Propargyl methacrylate is known for its participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used to create polymers with specific functionalities (Munteanu, Choi, & Ritter, 2008).
- Additionally, propargyl methacrylate can undergo various transformations into heterocyclic compounds and other organic derivatives, as discussed by Lauder et al. (2017) in their review on the synthesis and reactivity of propargylamines (Lauder, Toscani, Scalacci, & Castagnolo, 2017).
Physical Properties Analysis
- The physical properties of propargyl methacrylate include its ability to form polymers with high glass transition temperatures and specific optical properties, as shown in the work by Scarpaci et al. (2009), where they functionalized a methacrylate propargylic polymer with various moieties (Scarpaci, Cabanetos, Blart, Montembault, Fontaine, Rodriguez, & Odobel, 2009).
Chemical Properties Analysis
- The chemical properties of propargyl methacrylate are largely defined by its acetylene functionality. This group enables it to participate in various chemical reactions, making it a versatile monomer for polymer synthesis and modification. For instance, its reactivity in the presence of Cu catalysts for cycloaddition reactions is notable, as illustrated in various studies mentioned above.
Wissenschaftliche Forschungsanwendungen
Synthese von Alkin-funktionalisierten Polymeren und Copolymeren
Propargylmethacrylat ist ein Methacrylat-basiertes Monomer, das bei der Synthese von Alkin-funktionalisierten Polymeren und Copolymeren verwendet wird . Die Einarbeitung von Alkinen ermöglicht eine schnelle Postpolymerisationsmodifikation durch Reaktionen .
Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)
Die Alkin-Funktionalität in Polymeren und Copolymeren, die aus this compound synthetisiert werden, ermöglicht Postpolymerisationsmodifikationen durch Kupfer(I)-katalysierte Azid-Alkin-Cycloadditionsreaktionen (CuAAC) .
Thiol-Yne-Klickreaktionen
Neben CuAAC können die Alkingruppen in Polymeren und Copolymeren, die aus this compound synthetisiert werden, auch Thiol-Yne-Klickreaktionen eingehen
Wirkmechanismus
Target of Action
Propargyl methacrylate is primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of propargyl methacrylate are these polymers and copolymers, where it serves as a monomer .
Mode of Action
The compound interacts with its targets through a process known as post-polymerization modification . This involves the incorporation of alkynes, which allows for rapid modification of the polymers and copolymers through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of propargyl methacrylate is the polymerization process . This process involves the formation of large molecules called polymers from monomers like propargyl methacrylate. The incorporation of alkynes into these polymers allows for their rapid modification, leading to the creation of functionalized polymers and copolymers .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in polymerization processes is influenced by factors such as concentration and reaction conditions .
Result of Action
The result of propargyl methacrylate’s action is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can be further modified through reactions such as CuAAC or thiol-yne click reactions, leading to the creation of a wide range of materials with diverse properties .
Action Environment
The action of propargyl methacrylate is influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability of the compound and the resulting polymers can be influenced by storage conditions .
Safety and Hazards
Zukünftige Richtungen
Propargyl methacrylate has been successfully adopted to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in Li-ion batteries, especially at elevated temperatures . It has also been used in the development of Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .
Relevant papers on Propargyl methacrylate include studies on the preparation of Protein A membranes and the enhanced thermal stability of mesoporous carbon microbeads-based lithium-ion batteries .
Biochemische Analyse
Biochemical Properties
Propargyl Methacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the preparation of Protein A membranes, Propargyl Methacrylate is functionalized via surface-initiated copolymerization followed by a reaction with azide-functionalized Protein A ligand .
Cellular Effects
Its role in the synthesis of alkyne-functionalized polymers suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Propargyl Methacrylate involves its role as a monomer in the synthesis of alkyne-functionalized polymers. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
prop-2-ynyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWASVJOPLHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30756-20-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065666 | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13861-22-8 | |
| Record name | Propargyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

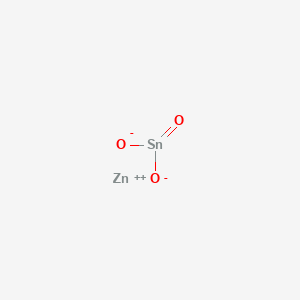

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)
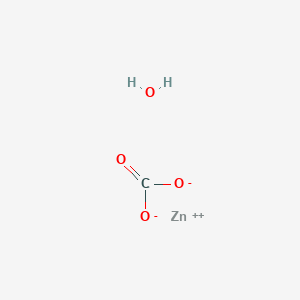
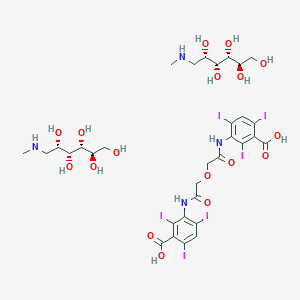

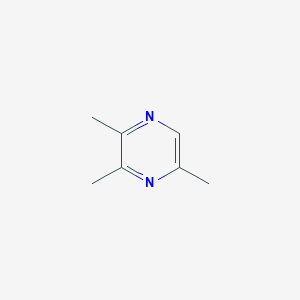


]-](/img/structure/B81546.png)

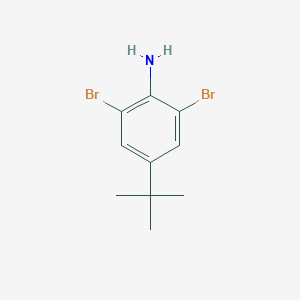

![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)